

# Application Notes: G Protein Activation Assays for GPR35 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 1 |           |
| Cat. No.:            | B15144060       | Get Quote |

### Introduction

G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a therapeutic target for various conditions, including inflammatory bowel disease, metabolic disorders, and cancer.[1][2] Understanding its signaling mechanisms is crucial for the development of novel therapeutics. GPR35 is known to couple to multiple G protein families, primarily  $G\alpha i/o$ ,  $G\alpha 12/13$ , and  $G\alpha s$ , and can also signal through  $\beta$ -arrestin pathways.[2][3][4][5] This pleiotropic signaling profile necessitates a multi-assay approach to fully characterize the activation and pharmacology of GPR35 agonists and antagonists. These application notes provide an overview and detailed protocols for key assays used to measure GPR35 activation.

### 1. [35S]GTPyS Binding Assay

The [35S]GTPγS binding assay is a classic functional assay that directly measures the activation of G proteins upon agonist stimulation of a GPCR.[6] It quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[7] This assay is highly valuable as it measures an event proximal to receptor activation, minimizing signal amplification that can occur in downstream assays.[8] It is particularly effective for receptors coupled to the abundant Gi/o family of G proteins but can be adapted for other G protein subtypes, for instance, by using specific antibodies to capture Gα subunits of interest.[9][10]

### **Key Applications:**

Determine the potency (EC<sub>50</sub>) and efficacy (Emax) of agonists.



- Differentiate between full, partial, and inverse agonists.[7][11]
- Quantify the affinity (pA<sub>2</sub>) of competitive antagonists.[11]
- 2. Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a powerful, cell-based assay that measures protein-protein interactions in real-time. [12] For GPR35 signaling, BRET can be configured to monitor several key activation events:

- G Protein Activation: By fusing a BRET donor (e.g., Renilla Luciferase, RLuc) to a Gα subunit and an acceptor (e.g., YFP) to a Gy subunit, the dissociation of the heterotrimer upon activation can be measured as a decrease in BRET signal. Alternatively, a BRET sensor that detects free Gβy dimers can be used.[12][13] BRET-based biosensors have been successfully used to profile GPR35 agonist responses across a wide range of G protein subtypes.[14]
- β-Arrestin Recruitment: This is a common and robust BRET assay where the BRET donor is fused to GPR35 and the acceptor is fused to β-arrestin-2.[15] Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into proximity, resulting in an increased BRET signal.[5]

### **Key Applications:**

- Real-time kinetic analysis of G protein activation or β-arrestin recruitment in living cells.
- Screening for biased agonists that preferentially activate G protein or β-arrestin pathways.
- High-throughput screening of compound libraries.
- 3. Downstream Second Messenger Assays

Measuring the accumulation or inhibition of downstream second messengers provides a functional readout of specific G protein signaling pathways.

- cAMP Assays: This assay is used to probe GPR35 coupling to Gαs or Gαi.
  - Gαs Pathway: Activation leads to adenylyl cyclase stimulation and an increase in intracellular cyclic AMP (cAMP).[16][17]



- Gαi Pathway: Activation inhibits adenylyl cyclase. This is typically measured as a decrease in forskolin-stimulated cAMP levels.[18]
- Calcium Mobilization Assays: While GPR35 does not primarily couple to Gαq, this assay can be adapted by co-expressing a promiscuous G protein, such as Gα16.[19] Gα16 can couple to a wide range of GPCRs and transduce the signal through the phospholipase C pathway, leading to a measurable release of intracellular calcium.[19][20] This approach is widely used in high-throughput screening to identify GPR35 agonists.[21]

### **Key Applications:**

- Confirming coupling to specific G protein pathways (Gαs/Gαi).
- High-throughput screening for agonists, particularly with the calcium mobilization assay.[20]
- Characterizing the functional consequences of receptor activation.

## **GPR35 Signaling Pathways**





Click to download full resolution via product page

Caption: Overview of GPR35 signaling pathways.

### **Quantitative Data Summary**

The following tables summarize the potency of various agonists at human and rat GPR35 as determined by different functional assays.

Table 1: Agonist Potency at Human GPR35

| Agonist     | Assay Type           | EC50               | Reference |
|-------------|----------------------|--------------------|-----------|
| Lodoxamide  | Lipid Accumulation   | 17 nM              | [22]      |
| Pamoic Acid | β-Arrestin-2 BRET    | 51 nM              | [10]      |
| Zaprinast   | Calcium Mobilization | 840 nM             | [20]      |
| Compound 10 | β-Arrestin-2 BRET    | 1,380 nM (1.38 μM) | [5]       |
| Compound 3  | β-Arrestin-2 BRET    | 8,320 nM (8.32 μM) | [5]       |

Table 2: Agonist Potency at Rat GPR35

| Agonist   | Assay Type           | EC <sub>50</sub> | Reference |
|-----------|----------------------|------------------|-----------|
| Zaprinast | Calcium Mobilization | 16 nM            | [20]      |

Note: Significant species differences in agonist potency are a known characteristic of GPR35 pharmacology.[23]

# Experimental Protocols Protocol 1: [35]GTPyS Binding Assay

This protocol describes a filtration-based assay to measure agonist-stimulated [35S]GTPyS binding to cell membranes expressing GPR35.





Click to download full resolution via product page

Caption: Workflow for a [35S]GTPyS binding assay.



### Materials:

- Cell membranes from HEK293 cells stably or transiently expressing GPR35.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA.
- GDP (Guanosine 5'-diphosphate).
- [35S]GTPyS (specific activity >1000 Ci/mmol).
- Test compounds (agonists, antagonists).
- 96-well filter plates (e.g., GF/B filters).
- Scintillation fluid.

### Procedure:

- Membrane Preparation: Homogenize GPR35-expressing cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, add the following in order:
  - 50 μL of Assay Buffer.
  - 20 μL of test compound at various concentrations (or buffer for basal binding).
  - 20 μL of GPR35 cell membranes (typically 5-20 μg protein/well) diluted in Assay Buffer containing GDP (final concentration ~10 μM).
- Pre-incubation: Incubate the plate for 15 minutes at 30°C.
- Reaction Initiation: Start the reaction by adding 10 μL of [35S]GTPyS (final concentration ~0.1-0.5 nM).
- Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
- Termination: Stop the reaction by rapid filtration through the filter plate using a cell harvester.



- Washing: Wash the filters 3-4 times with 200  $\mu$ L of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPyS) from all values. Plot the specific binding against the log concentration of the agonist to determine EC<sub>50</sub> and Emax.

# Protocol 2: BRET Assay for GPR35–β-Arrestin-2 Recruitment

This protocol is adapted from methods used to study GPR35 and  $\beta$ -arrestin-2 interaction.[5]





Click to download full resolution via product page

Caption: Workflow for a BRET-based  $\beta$ -arrestin recruitment assay.



### Materials:

- HEK293T cells.
- Expression plasmids: GPR35 tagged with a BRET donor (e.g., Renilla Luciferase, GPR35-RLuc) and β-arrestin-2 tagged with a BRET acceptor (e.g., eYFP, βarr2-YFP).
- Transfection reagent (e.g., PEI).
- White, clear-bottom 96-well cell culture plates.
- Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS).
- BRET substrate (e.g., Coelenterazine-h).
- Plate reader capable of dual-channel luminescence detection.

### Procedure:

- Transfection: Co-transfect HEK293T cells with GPR35-RLuc and βarr2-YFP plasmids (a 1:4 ratio is often a good starting point).
- Cell Plating: 24 hours post-transfection, seed the cells into white 96-well plates at a density of ~50,000 cells/well.
- Incubation: Culture the cells for another 24 hours.
- Assay Execution:
  - $\circ$  Aspirate the culture medium and wash the cells once with 100  $\mu$ L of HBSS.
  - Add 80 μL of HBSS containing the desired concentrations of test compounds to each well.
  - Incubate the plate for 15 minutes at 37°C.
- Substrate Addition: Add 20  $\mu$ L of the BRET substrate Coelenterazine-h (final concentration 5  $\mu$ M) to each well.



- Detection: Immediately read the plate using a BRET-capable plate reader, measuring luminescence at two wavelengths simultaneously (e.g., ~475 nm for RLuc and ~535 nm for YFP).
- Data Analysis: Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength). Plot the net BRET ratio (agonist BRET - vehicle BRET) against the log concentration of the agonist.

### **Protocol 3: cAMP Accumulation Assay (for Gi Coupling)**

This protocol measures the ability of a GPR35 agonist to inhibit forskolin-stimulated cAMP production.





Click to download full resolution via product page

Caption: Workflow for a Gi-coupled cAMP inhibition assay.



### Materials:

- CHO-K1 or HEK293 cells stably expressing GPR35.
- Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
- Forskolin.
- Test compounds.
- Commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

### Procedure:

- Cell Plating: Seed GPR35-expressing cells into a 96-well plate and culture overnight.
- Pre-treatment:
  - Aspirate the culture medium.
  - Add 50 μL of Stimulation Buffer (containing IBMX) and incubate for 30 minutes at 37°C.
- Agonist Addition: Add 25  $\mu$ L of test compounds at various concentrations and incubate for 15 minutes at 37°C.
- Stimulation: Add 25  $\mu$ L of forskolin (final concentration typically 1-10  $\mu$ M) to all wells except the negative control.
- Incubation: Incubate for 30 minutes at 37°C.
- Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
- Data Analysis: Normalize the data to the forskolin-only response (100%) and basal levels (0%). Plot the percent inhibition of the forskolin response against the log concentration of the agonist to determine the IC<sub>50</sub>.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GPR35 G protein-coupled receptor 35 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 7. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. |
  Semantic Scholar [semanticscholar.org]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of the GTPyS ([35S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring G protein activation in cells with BRET PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GPR35 prevents drug-induced liver injury via the Gαs-cAMP-PKA axis in macrophages -PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR35 prevents drug-induced liver injury via the Gαs-cAMP-PKA axis in macrophages PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. GPR35 Activation Reduces Ca2+ Transients and Contributes to the Kynurenic Acid-Dependent Reduction of Synaptic Activity at CA3-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
- 22. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes -PMC [pmc.ncbi.nlm.nih.gov]
- 23. G protein-coupled receptors not cu ... | Article | H1 Connect [archive.connect.h1.co]
- To cite this document: BenchChem. [Application Notes: G Protein Activation Assays for GPR35 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144060#g-protein-activation-assays-for-gpr35-signaling]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com